Asciminib is a tyrosine kinase inhibitor that specifically targets myristoyl pocket of ABL1 and is used to treat refractory forms of Philadelphia chromosome positive chronic myelocytic leukemia. Serum aminotransferase elevations occur in a proportion of patients treated with asciminib, but episodes of clinically apparent liver injury with jaundice have not been reported with its use.
Asciminib is an orally bioavailable, allosteric Bcr-Abl1 tyrosine kinase inhibitor, with antineoplastic activity. Upon administration, asciminib targets and binds to the myristoyl pocket of the Bcr-Abl1 fusion protein at a location that is distinct from the ATP-binding domain, thereby inhibiting the activity of both wild-type Bcr-Abl and certain mutation forms, including the T315I mutation. This binding results in the inhibition of Bcr-Abl1-mediated proliferation and enhanced apoptosis of Philadelphia chromosome-positive (Ph+) hematological malignancies. The Bcr-Abl1 fusion protein tyrosine kinase is an abnormal enzyme produced by leukemia cells that contain the Philadelphia chromosome.
See also: Asciminib Hydrochloride (has salt form).
Asciminib
CAS No.: 1492952-76-7
Cat. No.: VC0519473
Molecular Formula: C20H18ClF2N5O3
Molecular Weight: 449.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1492952-76-7 |
---|---|
Molecular Formula | C20H18ClF2N5O3 |
Molecular Weight | 449.8 g/mol |
IUPAC Name | N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide |
Standard InChI | InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1 |
Standard InChI Key | VOVZXURTCKPRDQ-CQSZACIVSA-N |
Isomeric SMILES | C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 |
SMILES | C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 |
Canonical SMILES | C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 |
Appearance | Solid powder |
Introduction
Mechanism of Action
Asciminib operates through a fundamentally different mechanism compared to existing TKIs, which has significant implications for both efficacy and resistance patterns. Traditional TKIs for CML can be divided into those targeting the active conformation of the kinase domain (such as dasatinib and bosutinib) and those targeting the inactive conformation (including imatinib, nilotinib, and ponatinib) .
STAMP Inhibition
Asciminib functions as a Specifically Targeting the ABL Myristoyl Pocket (STAMP) inhibitor . Rather than competing at the ATP binding site like conventional TKIs, asciminib binds to the myristoyl pocket of the ABL1 portion of the BCR-ABL1 fusion protein . This unique binding locks the protein into an inactive conformation, preventing its oncogenic activity and the subsequent downstream signaling that drives leukemia progression .
The allosteric inhibition mechanism allows asciminib to maintain activity against forms of BCR-ABL1 carrying mutations known to confer resistance to ATP-binding site-targeting TKIs . This includes activity against the challenging T315I mutation, which typically renders most available TKIs ineffective .
Target Specificity
Asciminib demonstrates high specificity for its target, the Tyrosine-protein kinase ABL1, acting as both an inhibitor and allosteric modulator of this protein in humans . This targeted approach contributes to its efficacy profile while potentially limiting off-target effects that might contribute to adverse reactions.
Pharmacokinetic Properties
The pharmacokinetic profile of asciminib has been extensively studied, providing important insights for clinical application. Understanding these properties is essential for optimal dosing strategies and predicting potential drug interactions.
Distribution and Steady-State Concentrations
The pharmacokinetic parameters of asciminib vary according to dosing regimens. The following table summarizes the steady-state pharmacokinetic parameters at different dosing regimens:
Dosing Regimen | Patient Population | Steady-State Cmax (ng/mL) | Steady-State AUCtau (ng·h/mL) |
---|---|---|---|
80 mg once daily | Standard indication | 1,781 | 15,112 |
40 mg twice daily | Standard indication | 793 | 5,262 |
200 mg twice daily | T315I mutation | 5,642 | 37,547 |
Table 1: Steady-state pharmacokinetic parameters of asciminib at different dosing regimens
Metabolism and Elimination
Asciminib displays a slightly greater than dose-proportional increase in exposure, with no time-dependent changes in pharmacokinetics observed following repeated dosing . This predictable profile facilitates long-term dosing strategies. The drug demonstrates manageable drug-drug interaction risk, which is important for patients who may be on multiple medications .
Clinical Development and Efficacy
Asciminib has undergone rigorous clinical testing to establish its safety and efficacy profiles. Two pivotal clinical trials have provided the primary evidence supporting its approval for different patient populations.
T315I Mutation Study
For patients with the challenging T315I mutation, efficacy was evaluated in the CABL001X2101 trial (NCT02081378), a multicenter, open-label clinical study . This trial assessed asciminib in 45 patients with Ph+ CML in chronic phase with the T315I mutation who received asciminib 200 mg twice daily .
The efficacy results were promising:
-
MMR achieved by 24 weeks in 42% of patients (19/45, 95% CI: 28% to 58%)
-
MMR achieved by 96 weeks in 49% of patients (22/45, 95% CI: 34% to 64%)
-
Median duration of treatment was 108 weeks (range: 2 to 215 weeks)
These results demonstrated significant clinical benefit in a patient population with limited treatment options, supporting the approval of asciminib for this specific indication.
FDA Approval and Indications
Approval Process and Designations
On October 29, 2021, the Food and Drug Administration granted accelerated approval to asciminib for two specific indications . The review process utilized the Real-Time Oncology Review (RTOR) pilot program, which streamlined data submission prior to the filing of the entire clinical application, and the Assessment Aid, a voluntary submission from the applicant to facilitate the FDA's assessment . This approach allowed the FDA to approve the application 4 months ahead of the goal date .
The application received multiple special designations, including:
These designations highlight the significant potential of asciminib to address unmet medical needs in CML treatment.
Approved Indications
Asciminib is FDA-approved for:
-
Patients with Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) in chronic phase (CP), previously treated with two or more tyrosine kinase inhibitors (TKIs)
These approvals position asciminib as an important option for patients who have exhausted standard therapies or harbor mutations that render conventional treatments ineffective.
Dosing and Administration
The recommended dosing of asciminib varies based on the specific indication and patient characteristics. Proper administration is crucial to ensure optimal efficacy while minimizing adverse effects.
Standard Dosing Recommendations
For patients with Ph+ CML in chronic phase who have been previously treated with two or more TKIs, the recommended dose is either:
-
80 mg taken orally once daily at approximately the same time each day, or
-
40 mg taken orally twice daily at approximately 12-hour intervals
For patients with Ph+ CML in chronic phase with the T315I mutation, the recommended dose is:
Administration Considerations
Asciminib should be administered in a fasted state, as food intake can significantly reduce drug exposure . This is particularly important with high-fat meals, which have been shown to have the most substantial impact on absorption . Consistent administration with respect to food intake and timing is important to maintain stable drug levels.
Special Populations and Considerations
Impact of Patient Factors on Pharmacokinetics
No clinically significant impact of body weight, age, sex, race, and hepatic or renal impairment on the pharmacokinetics of asciminib has been observed . Consequently, no dose adjustments are typically needed based on these factors . This simplifies prescribing decisions for diverse patient populations.
Drug Interactions
Future Directions and Research
Asciminib continues to be investigated across multiple treatment lines of CML . Its unique mechanism of action presents opportunities for combination therapies and expanded indications. Ongoing research may further define its role in the treatment algorithm for CML and potentially other malignancies where the target pathway is relevant.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume